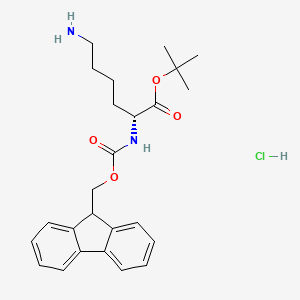

Fmoc-D-Lys-OtBu HCl

Description

Significance of Protected Amino Acid Building Blocks in Peptide Synthesis

The chemical synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids to form a specific chain. openaccessjournals.com Amino acids, by their nature, possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). altabioscience.com Many also have reactive side chains. nih.gov If unprotected amino acids were used in synthesis, a chaotic mixture of products would result from uncontrolled side reactions and polymerization. altabioscience.comnih.gov

To achieve the controlled, residue-by-residue assembly of a peptide with a defined sequence, it is mandatory to temporarily block the reactive sites that are not meant to participate in the peptide bond formation at a given step. nih.govwikipedia.org This is the fundamental role of protecting groups in peptide chemistry. biosynth.com The protection of the α-amino group is essential to prevent the amino acid from reacting with itself. altabioscience.com Similarly, reactive side-chain functionalities (like the amine in lysine (B10760008), or hydroxyl and carboxyl groups in other amino acids) must also be protected to prevent branching or other unwanted chemical transformations. altabioscience.comnih.gov

The use of protected amino acid building blocks ensures that peptide bonds form selectively between the desired carboxyl and amino groups, leading to high yields and purity of the target peptide. altabioscience.com An ideal protecting group is easily introduced, stable during the coupling reactions, does not interfere with the reaction, and can be removed cleanly under specific conditions without affecting other protecting groups or the newly formed peptide bonds. altabioscience.combiosynth.com

Evolution of Protecting Group Strategies in Peptide Synthesis: Focus on Fmoc/tBu Chemistry

Historically, peptide synthesis was dominated by the butoxycarbonyl/benzyl (Boc/Bzl) protection strategy. iris-biotech.de In this approach, the α-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl-based groups, which are removed at the end of the synthesis using strong, hazardous acids like hydrofluoric acid (HF). iris-biotech.debachem.com A major drawback of the Boc strategy was the repeated use of trifluoroacetic acid (TFA) to remove the Boc group at each cycle, which could lead to the premature loss of some side-chain protecting groups. altabioscience.com

The development of the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy in the 1970s represented a major advancement. peptide.comcsic.es This strategy is based on an "orthogonal" protection scheme, meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.comcsic.es

Key features of the Fmoc/tBu strategy include:

Base-Labile Nα-Protection: The Fmoc group protecting the alpha-amine is stable to acids but is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. altabioscience.comcsic.es

Acid-Labile Side-Chain Protection: The side-chain protecting groups, such as tert-butyl (tBu), are stable to the basic conditions used for Fmoc removal but are cleaved by a final treatment with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

This orthogonality provides true chemical specificity, avoiding the issues of premature deprotection seen with the Boc/Bzl method. altabioscience.comiris-biotech.de The Fmoc/tBu approach avoids the use of highly toxic HF and is more amenable to automation, which has contributed to its widespread adoption in both academic and industrial settings for solid-phase peptide synthesis (SPPS). altabioscience.combachem.com The availability of a vast array of Fmoc-protected amino acids, including non-canonical ones, has further expanded its utility, enabling the synthesis of complex and modified peptides. iris-biotech.deethz.ch

Role of Fmoc-D-Lys-OtBu HCl as a Chiral Synthon in Advanced Peptide Science

This compound is more than just a protected amino acid; it is a specific chiral synthon. A synthon is a building block used to introduce a particular structural motif in a chemical synthesis. The "chiral" designation is crucial, as the biological activity of peptides is often highly dependent on the specific three-dimensional arrangement (stereochemistry) of their constituent amino acids. The "D" in D-Lysine indicates that it is the non-proteinogenic enantiomer (mirror image) of the naturally occurring L-lysine.

The incorporation of D-amino acids like D-lysine into peptides is a key strategy in medicinal chemistry for several reasons:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases (enzymes that break down proteins and peptides) in the body, which can increase their therapeutic half-life.

Unique Conformations: The presence of a D-amino acid can induce specific turns or folds in the peptide backbone, leading to novel structures and potentially new biological activities.

Modulation of Binding: It can alter the way a peptide interacts with its biological target, sometimes leading to higher affinity or selectivity.

This compound serves as a ready-to-use building block for introducing a D-lysine residue at a specific position within a peptide sequence during SPPS. sigmaaldrich.com Its use has been critical in the synthesis of specialized peptides, including peptide nucleic acids (PNAs). In the synthesis of chiral PNAs, for instance, using a D-lysine-based submonomer has been shown to produce products with high optical purity, which is essential for studying their DNA binding abilities. researchgate.net The precise control over stereochemistry offered by synthons like this compound is fundamental to creating synthetic peptides and peptidomimetics for advanced applications, including the development of novel therapeutics and probes for studying biological processes. chemimpex.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDFFDJUDIORFU-VZYDHVRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Utilizing Fmoc D Lys Otbu Hcl

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptide chains on an insoluble polymer support. bachem.compeptide.com The use of Fmoc-D-Lys-OtBu HCl within SPPS protocols is governed by the principles of the Fmoc/tBu orthogonal protection strategy, which offers mild reaction conditions and high yields. bachem.comiris-biotech.de

Integration of this compound into Fmoc-Based SPPS Cycles

The integration of this compound into an SPPS cycle follows a well-established sequence of reactions. The synthesis begins with the C-terminal amino acid attached to a solid support, or resin. peptide.com The synthesis cycle for each subsequent amino acid, including this compound, consists of two main steps: deprotection and coupling.

First, the Fmoc protecting group on the resin-bound peptide chain is removed, exposing a free α-amino group. genscript.com Following this deprotection step, the carboxyl group of the incoming this compound is activated and then coupled to the newly exposed amine on the growing peptide chain. nih.gov This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The entire process relies on the insolubility of the growing peptide-resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. bachem.com

α-Amino Protection and Deprotection Strategies with the Fmoc Group in this compound

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the D-lysine residue. altabioscience.compeptide.com This protection is crucial to prevent self-polymerization and to ensure that the peptide bond forms only at the desired position. altabioscience.com The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily cleaved under mild basic conditions. altabioscience.comwikipedia.org

The standard method for Fmoc deprotection involves treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comwikipedia.org The mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of an acidic proton on the fluorenyl ring system by the base. peptide.comnih.gov This leads to the formation of dibenzofulvene (DBF), which is subsequently scavenged by the excess amine to form a stable adduct. altabioscience.compeptide.com The completion of the deprotection reaction can be monitored by UV spectroscopy due to the strong UV absorbance of the Fmoc group and its byproducts. altabioscience.com

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20% (v/v) | DMF | 5-20 minutes |

| Piperazine | 5% (w/v) | DMF | Not specified |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Comparable to piperidine |

This table summarizes common reagents for Fmoc deprotection in SPPS. wikipedia.orgnih.gov

Carboxyl Protection and Cleavage Strategies with the tert-Butyl Ester Group in this compound

The C-terminal carboxyl group of the D-lysine is protected as a tert-butyl (tBu) ester. iris-biotech.depeptide.com This protection prevents the carboxyl group from participating in unwanted side reactions during the peptide chain elongation. The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the C-terminus throughout the synthesis. altabioscience.compeptide.com

Cleavage of the tert-butyl ester, along with other acid-labile side-chain protecting groups and the linker to the resin, is typically achieved at the end of the synthesis in a single "global deprotection" step. bachem.com This is accomplished by treating the fully assembled peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com The cleavage cocktail often includes scavengers, such as water and triisopropylsilane (B1312306) (TIS), to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine. sigmaaldrich.com The specific conditions for cleavage can be modulated by altering the composition of the TFA cocktail and the reaction time. orgsyn.orgacs.org For instance, a solution of 50% TFA in dichloromethane (B109758) can cleave the tert-butyl ester within an hour. orgsyn.org

Side-Chain Orthogonal Protection of the ε-Amino Group of Lysine (B10760008) in this compound

In the context of this compound, the ε-amino group of the lysine side chain is typically protected by a group that is orthogonal to both the Fmoc and tert-butyl ester groups. This means the side-chain protecting group can be removed selectively without affecting the α-amino or C-terminal protection. peptide.com The most common protecting group for the lysine side chain in Fmoc SPPS is the tert-butyloxycarbonyl (Boc) group. peptide.com

The Boc group is acid-labile and is typically removed during the final TFA cleavage step along with the tert-butyl ester and the resin linker. bachem.compeptide.com However, for applications requiring selective modification of the lysine side chain while the peptide is still on the resin, other protecting groups with different lability can be employed. These include the methoxytrityl (Mmt) group, which is sensitive to very mild acid (e.g., 1% TFA in DCM), and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups, which are cleaved by hydrazine. iris-biotech.desigmaaldrich-jp.comkohan.com.tw This orthogonality allows for the synthesis of branched or cyclic peptides and the site-specific attachment of labels or other molecules. sigmaaldrich-jp.comkohan.com.tw

| Side-Chain Protecting Group | Cleavage Reagent | Stability |

| Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Stable to piperidine |

| Mtt (Monomethoxytrityl) | Dilute acid (e.g., 1% TFA in DCM) | Stable to piperidine |

| ivDde | 2% Hydrazine in DMF | Stable to TFA and piperidine |

| Aloc (Allyloxycarbonyl) | Pd(0) catalyst | Stable to TFA and piperidine |

This table highlights common orthogonal protecting groups for the lysine side chain and their respective cleavage conditions. peptide.comkohan.com.tw

Coupling Reagents and Reaction Optimization for this compound Incorporation

The formation of the peptide bond between the activated carboxyl group of this compound and the free amine on the growing peptide chain is a critical step. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. peptide.com

Common classes of coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.govpeptide.com These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives, which act as acylating agents to suppress racemization and improve coupling efficiency. nih.govpeptide.com Reaction optimization involves the selection of the appropriate coupling reagent, solvent (typically DMF), and reaction time. For instance, coupling reactions with HBTU can be complete in as little as six minutes. peptide.com

| Coupling Reagent | Class | Additive (optional) |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | HOBt (1-Hydroxybenzotriazole) |

| HBTU | Aminium/Uronium Salt | HOBt |

| PyBOP | Phosphonium Salt | |

| HATU | Aminium/Uronium Salt | HOAt (1-Hydroxy-7-azabenzotriazole) |

This table lists common coupling reagents used in Fmoc SPPS. nih.govpeptide.com

Solid Supports (Resins) Employed with this compound in SPPS

The choice of solid support, or resin, is a crucial factor in SPPS. The resin must be inert to the reaction conditions of the synthesis cycle but allow for the cleavage of the final peptide under specific conditions. researchgate.net For the synthesis of peptides with a C-terminal carboxyl group using this compound as the C-terminal residue, resins that are sensitive to strong acid are typically used.

Commonly used resins include 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin and Wang resin. uci.edubeilstein-journals.org The 2-Cl-Trt-Cl resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for preparing protected peptide fragments. peptide.com Wang resin is also acid-sensitive and is cleaved under standard TFA conditions. uci.edu The physical properties of the resin, such as its polymer matrix (e.g., polystyrene or polyethylene (B3416737) glycol) and cross-linking, also play a significant role in the efficiency of the synthesis by affecting solvent swelling and reagent accessibility. researchgate.netpeptide.com

| Resin Type | Linker Type | Cleavage Condition |

| 2-Chlorotrityl Chloride | Trityl | Mild acid (e.g., dilute TFA) |

| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) |

| Rink Amide Resin | Amide-forming | Strong acid (e.g., 95% TFA) |

| TentaGel | PEG-grafted polystyrene | Dependent on attached linker |

This table provides an overview of common resins used in Fmoc SPPS. researchgate.netuci.edupeptide.com

Automated Synthesis Approaches Incorporating this compound

This compound is frequently employed in automated solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. bapeks.combapeks.comchemimpex.com Automated synthesizers, such as those from CEM, Biotage, or C.S. Bio, enhance the efficiency, reproducibility, and speed of peptide assembly. universiteitleiden.nlnih.govekb.eg The process involves iterative cycles of deprotection and coupling reactions on a solid support.

The standard automated Fmoc-SPPS cycle begins with the deprotection of the N-terminal Fmoc group, typically using a solution of a secondary amine, such as 20-40% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). universiteitleiden.nlrsc.orgresearchgate.net This step regenerates a free amine on the resin-bound peptide, ready for the next coupling step.

For the coupling of the subsequent amino acid, this compound must first be activated. This is achieved using a variety of coupling reagents, often in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. nih.govunil.ch Common activation strategies involve uronium/aminium salts like HCTU, HATU, or TBTU, or carbodiimides such as DIC, often used with additives like OxymaPure or HOBt to minimize side reactions like racemization. universiteitleiden.nlrsc.orgunil.chmerel.si A non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), is added to neutralize the reaction mixture. rsc.orgunil.ch The use of microwave-assisted automated synthesizers can significantly reduce coupling and deprotection times, with reactions often completed in minutes at elevated temperatures. universiteitleiden.nlekb.eg

Upon completion of the peptide sequence, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the solid support, and all acid-labile side-chain protecting groups, along with the C-terminal OtBu ester, are removed simultaneously. This is typically accomplished by treating the peptide-resin with a strong acidic cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions. universiteitleiden.nlrsc.org

| Step | Reagents | Typical Conditions | Source |

|---|---|---|---|

| Fmoc Deprotection | 20-40% Piperidine in DMF | 2 x 10 min at room temperature or 90 seconds at 90°C (microwave) | universiteitleiden.nlrsc.orgresearchgate.net |

| Coupling | Fmoc-amino acid (4-10 equiv), HCTU/HATU/TBTU (4-10 equiv), DIEA (8-15 equiv) in DMF | 25-50 min at room temperature | nih.govrsc.orgunil.chrsc.org |

| Fmoc-amino acid (5 equiv), DIC (5 equiv), Oxyma (5 equiv) in DMF | 2 min at 90°C (microwave) | universiteitleiden.nl | |

| Cleavage and Global Deprotection | TFA:TIS:H₂O (95:2.5:2.5) | 2-2.5 hours at room temperature | universiteitleiden.nlrsc.org |

Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound

Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, presents a scalable alternative to SPPS. researchgate.net In this approach, all reactions occur in a homogeneous phase, which can facilitate purification and monitoring. mdpi.com The use of this compound is advantageous in LPPS primarily due to the enhanced solubility conferred by the C-terminal tert-butyl ester group in common organic solvents. chemimpex.com This improved solubility helps to prevent aggregation and precipitation of the growing peptide chain, which can be a significant challenge in solution-phase methods. sci-hub.se

In a typical LPPS workflow using an Fmoc strategy, the coupling step involves activating the C-terminal carboxyl group of the growing peptide chain (after Fmoc removal) and reacting it with the N-terminus of the incoming amino acid ester, such as H-D-Lys-OtBu (derived from this compound after Fmoc removal and neutralization). mdpi.com Coupling reagents suitable for solution-phase synthesis, like propylphosphonic anhydride (B1165640) (T3P®) or diisopropylcarbodiimide (DIC) with additives, are employed. mdpi.comnih.gov The reaction progress can be monitored using techniques like HPLC.

A key consideration in LPPS is the purification of the peptide intermediate after each coupling and deprotection step. The solubility characteristics imparted by the OtBu group and potentially a C-terminal solubility tag allow for purification via precipitation or extraction procedures, avoiding the need for chromatography at every stage. researchgate.netmdpi.com For instance, after a reaction, the desired peptide can often be precipitated by adding a non-solvent like diethyl ether or an acetonitrile/water mixture, while impurities and excess reagents remain in the solution. mdpi.comnih.gov

Potential side reactions, such as diketopiperazine formation, are a concern, particularly when proline or other secondary amino acids are involved in the dipeptide stage. sci-hub.se However, the use of a C-terminal ester like OtBu can influence the rate of such side reactions. The final deprotection of the C-terminal tert-butyl ester is accomplished using strong acids, such as 4 M HCl in dioxane or TFA, after the full peptide sequence has been assembled. nih.gov

Advanced Applications of Fmoc D Lys Otbu Hcl in Chemical Biology and Material Science Research

Design and Synthesis of Modified Peptides and Peptidomimetics

Fmoc-D-Lys-OtBu HCl is instrumental in the synthesis of modified peptides and peptidomimetics, enabling researchers to impart specific structural and functional characteristics.

Incorporation of this compound for Chiral Control and Conformational Restraints

The incorporation of D-amino acids, such as the D-lysine derivative this compound, into peptide sequences is a powerful strategy for introducing conformational constraints and enhancing proteolytic stability. The D-configuration induces unique turns and secondary structures that are not accessible with natural L-amino acids. This control over the peptide backbone's chirality is crucial for designing peptidomimetics that can mimic or disrupt specific protein-protein interactions. For instance, the strategic placement of a D-lysine residue can force a peptide into a specific bioactive conformation, thereby increasing its affinity and selectivity for a biological target. Furthermore, peptides containing D-amino acids are less susceptible to degradation by proteases, which significantly prolongs their in vivo half-life, a critical factor for therapeutic applications.

Synthesis of Branched and Cyclic Peptide Architectures Using this compound

The trifunctional nature of this compound makes it an ideal branching point for the synthesis of complex peptide architectures. Following the incorporation of the D-lysine residue into a growing peptide chain via its α-amino and carboxyl groups, the ε-amino group on the side chain can be selectively deprotected and used as an anchor point for the synthesis of a second peptide chain. This results in the formation of branched or "dendrimeric" peptides.

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can be utilized in peptide cyclization strategies. For example, the side-chain amine can be used for head-to-tail or side-chain-to-side-chain cyclization, creating conformationally constrained cyclic peptides with improved pharmacological properties.

Functionalization of Peptide Chains via the ε-Amino Group of Lysine (B10760008) from this compound

The ε-amino group of the lysine side chain provides a versatile handle for the post-synthetic modification of peptides. Once the main peptide chain is assembled using standard solid-phase peptide synthesis (SPPS), the side-chain protecting group of the incorporated lysine residue can be selectively removed. This exposed primary amine can then be functionalized with a wide array of molecules, including fluorophores, biotin (B1667282), polyethylene (B3416737) glycol (PEG), and cytotoxic drugs. This capability is central to creating peptides with tailored functionalities for specific applications in diagnostics, targeted drug delivery, and fundamental biological research. For example, a patent for radiopharmaceuticals describes the use of this compound in the solid-phase synthesis of a peptidomimetic glutamate-urea-lysine binding motif. google.com

Bioconjugation Strategies Utilizing this compound

The ability to introduce a reactive handle at a specific position within a peptide sequence makes this compound a valuable tool for bioconjugation.

Site-Specific Derivatization and Labeling of Peptides

The selective deprotection of the lysine ε-amino group allows for the precise, site-specific attachment of labels and other functional moieties. This is particularly important for structure-activity relationship (SAR) studies, where the effect of a modification at a defined position needs to be assessed. By incorporating this compound at a desired location in the peptide sequence, researchers can ensure that the conjugation reaction occurs only at that specific site, avoiding the heterogeneity that can arise from modifying other reactive groups within the peptide. This precise control is essential for creating well-defined bioconjugates with reproducible properties and functions. In one study, this compound was used in the repetitive conjugation steps for the synthesis of ligands targeting the prostate-specific membrane antigen (PSMA). epo.org

Integration with Click Chemistry Methodologies

This compound is highly compatible with "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The ε-amino group of the lysine side chain can be readily modified to introduce an azide (B81097) or alkyne functionality. These groups can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of the peptide to other molecules, such as imaging agents, drug delivery vehicles, or surfaces functionalized with the complementary click chemistry handle. For example, research into a peptide-based lysosome-targeting protein degradation platform utilized this compound in reactions to determine covalent reaction rates. nih.govresearchgate.net Another study on radiopharmaceuticals involved the use of this compound in the synthesis of ligands where click chemistry was employed for conjugation. tum.de

| Application Area | Specific Use of this compound | Key Outcome | Relevant Field |

| Peptidomimetic Design | Incorporation into peptide backbone | Enhanced proteolytic stability and controlled conformation | Chemical Biology |

| Branched Peptide Synthesis | Use of ε-amino group as a branching point | Creation of dendrimeric peptide structures | Material Science |

| Cyclic Peptide Synthesis | Side-chain involvement in cyclization | Increased biological activity and stability | Medicinal Chemistry |

| Peptide Functionalization | Post-synthetic modification of the ε-amino group | Introduction of labels, drugs, or other moieties | Drug Delivery, Diagnostics |

| Bioconjugation | Site-specific introduction of reactive handles | Precise attachment of functional molecules | Chemical Biology |

| Click Chemistry | Introduction of azide or alkyne groups | Efficient and specific molecular conjugation | Material Science, Diagnostics |

Application of this compound in Linker Chemistry Research

The strategic importance of this compound is particularly evident in linker chemistry, where it serves as a versatile component for connecting different functional moieties. Its D-isomeric form provides resistance to enzymatic degradation, a crucial feature for in vivo applications.

This compound is extensively used in the solid-phase peptide synthesis (SPPS) of linker units for molecular probes, especially in the area of theranostics, which combines diagnostic imaging and radiotherapy. The compound's structure allows it to be incorporated into peptide chains that bridge a targeting molecule (like a PSMA inhibitor) and a functional component (like a chelator for a radioisotope).

Researchers have utilized this compound in the repetitive conjugation steps during the synthesis of prostate-specific membrane antigen (PSMA) targeted radiopharmaceuticals. epo.orggoogle.com For example, in the development of novel PSMA inhibitors, this compound is sequentially added to a growing peptide chain on a solid support. epo.orgtum.de This process allows for the precise elongation and functionalization of the linker, which is critical for optimizing the pharmacokinetic properties of the resulting molecular probe. The D-lysine component enhances the stability of the linker against proteolysis, a key consideration for probes intended for in vivo use.

In one synthetic approach, after coupling a DOTA chelator to a resin-bound peptide, a solution of Fmoc-D-Lys-OtBu was added to extend the linker, creating a handle for further standard solid-phase peptide synthesis. unil.ch This highlights the compound's role in a modular approach to building complex molecular probes.

A study on a covalent peptide-based lysosome-targeting protein degradation platform also utilized this compound. nih.gov In this context, it was used to assess the covalent reaction rates of newly designed flexible covalent amino acids, demonstrating its utility as a tool in the fundamental research of molecular interactions for probe development. nih.gov

Table 1: Examples of this compound in the Synthesis of Molecular Probes

| Molecular Probe/System | Role of this compound | Research Focus | Reference |

| PSMA-targeting Radiopharmaceuticals | Building block in the peptide-based linker | To create stable and effective linkers for theranostic agents targeting prostate cancer. | epo.orggoogle.com |

| Somatostatin Analogue (SSA2) | Extension of the linker after DOTA coupling | To create a functional handle for further peptide synthesis on the N-terminus. | unil.ch |

| Covalent Peptide-based Degradation Platform | Reagent to test covalent reaction rates | To evaluate the reactivity of novel covalent amino acids for protein degradation platforms. | nih.gov |

| rhPSMA-7.1 | Component of a complex peptide linker | To optimize the distance and properties of the linker connecting the targeting motif and a SiFA moiety. | tum.de |

The application of this compound extends to the engineering of more complex, multi-component molecular scaffolds. Its bifunctional nature, with two protected reactive sites, allows it to serve as a branching point or a linear extender in the construction of molecules designed to carry multiple payloads, such as imaging agents, therapeutic agents, or targeting ligands.

In the synthesis of radiopharmaceuticals targeting PSMA, this compound is a key component in constructing the peptide linker that connects the glutamate-urea-lysine targeting moiety to a chelator for a radioisotope like Gallium-68 or Lutetium-177. epo.orgthno.org The synthesis is typically performed on a solid phase, where this compound is coupled in a sequential manner along with other amino acids to build the desired scaffold. nih.gov The use of the D-amino acid is a deliberate design choice to increase the in vivo stability of the scaffold by making it less susceptible to enzymatic cleavage.

Patent literature describes the synthesis of complex PSMA-conjugates where this compound is used in a series of coupling and deprotection steps to form a peptidic chain. This chain acts as a spacer between a PSMA-targeting ligand and a chelator moiety complexed with a radioisotope. google.com This modular synthesis allows for the fine-tuning of the scaffold's length and properties, which can significantly impact the biodistribution and tumor-to-kidney uptake ratio of the final radiopharmaceutical. google.com

The versatility of this compound is further demonstrated in the development of hybrid tracers. For instance, it has been integrated into scaffolds that include other functional molecules like dyes, showcasing its compatibility with a wide range of chemical moieties in creating multifunctional molecular systems. unil.ch

Table 2: Role of this compound in Multi-Component Scaffold Synthesis

| Scaffold Type | Synthetic Strategy | Function of Scaffold | Key Advantage of Using this compound | Reference |

| PSMA-617 and related compounds | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | To link a PSMA-targeting pharmacophore with a chelator for theranostic applications. | Provides a stable, D-amino acid containing linker, enhancing in vivo stability. | researchgate.net |

| PSMA-targeted Radiopharmaceuticals | Sequential coupling on a solid support | To act as a spacer influencing the pharmacokinetic properties of the imaging and therapeutic agent. | Allows for precise control over linker length and composition. | google.com |

| Hybrid Tracers (e.g., SSA2) | SPPS with modular component addition | To connect a targeting peptide (TATE) with a chelator (DOTA) and other functional groups. | Serves as a versatile building block for extending the molecular scaffold. | unil.ch |

| DOTAGA-conjugated PSMA ligands | Standard Fmoc protocol on solid phase | To form the backbone of peptidic spacers in ligands for functional imaging and endoradiotherapy. | Enables the synthesis of stereochemically defined linkers (using D-amino acids). | nih.gov |

Stereochemical Aspects and Their Research Implications for Fmoc D Lys Otbu Hcl

Importance of D-Amino Acids in Peptide Design and Stability Research

While proteins in most living organisms are constructed almost exclusively from L-amino acids, the strategic incorporation of their mirror images, D-amino acids, into synthetic peptides offers significant advantages. lifetein.comjpt.com This approach has garnered substantial interest in drug development and biotechnology for its ability to modulate peptide properties. chemimpex.comjpt.com Fmoc-D-Lys-OtBu HCl is a key reagent in this field, enabling the precise, site-specific insertion of a D-lysine residue into a growing peptide chain during SPPS. chemimpex.comiris-biotech.de

One of the most significant benefits of using D-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation. lifetein.comfrontiersin.org Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and are generally configured to recognize and cleave peptide bonds between L-amino acids. frontiersin.orgbiopharmaspec.com Peptides containing D-amino acids are poor substrates for these enzymes, leading to a dramatically increased resistance to proteolysis. lifetein.combiopharmaspec.com This heightened stability translates to a longer biological half-life, a crucial attribute for therapeutic peptides that must persist in the body to exert their effect. lifetein.comjpt.com For example, the development of peptide analgesic compounds was spurred by substituting a D-amino acid to inhibit rapid degradation. biopharmaspec.com

Beyond stability, the inclusion of D-amino acids can influence a peptide's bioavailability and biological activity. lifetein.comfrontiersin.org By resisting enzymatic breakdown, D-peptides can be more effectively absorbed and utilized by the body. lifetein.com Furthermore, the altered three-dimensional structure resulting from a D-amino acid substitution can lead to unique biological activities or improved binding affinity for specific targets compared to their all-L-amino acid counterparts. lifetein.comfrontiersin.org In some cases, D-amino acids are found in nature, such as in bacterial cell walls, where they provide protection against host proteases. frontiersin.org Research has demonstrated that incorporating D-amino acids can improve the efficacy of therapeutic agents. frontiersin.org The controlled introduction of D-lysine using this compound is a cornerstone of this design strategy, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. chemimpex.comjpt.com

Table 1: Advantages of Incorporating D-Amino Acids in Peptide Research

| Property | Description | Research Implication | Reference |

|---|---|---|---|

| Enhanced Enzymatic Stability | Peptides containing D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids. | Increases the in-vivo half-life of therapeutic peptides, allowing for sustained biological effect. | lifetein.comfrontiersin.orgbiopharmaspec.com |

| Improved Bioavailability | Increased stability can lead to more effective absorption and utilization in the body. | Enhances the potential for oral or other non-invasive delivery routes for peptide drugs. | lifetein.comjpt.com |

| Unique Biological Activities | The altered stereochemistry can result in novel interactions with biological targets, sometimes leading to increased potency or different functional outcomes. | Allows for the development of peptides with new therapeutic functions or improved target specificity. | lifetein.comfrontiersin.org |

| Structural Rigidity | The incorporation of D-amino acids can constrain the peptide's conformation. | Can prevent the adoption of conformations susceptible to enzymatic attack and improve binding affinity. | lifetein.com |

Analytical Methods for Assessing Stereochemical Purity in Peptides Incorporating this compound

The synthesis of peptides with specific D-amino acid placements necessitates rigorous analytical verification to confirm their stereochemical purity. researchgate.netsigmaaldrich.com Undesired D-isomers can be introduced as impurities from starting materials or can form through racemization during the synthesis process itself. researchgate.netnih.gov Since diastereomers (peptides differing in the stereochemistry at one or more positions) have identical masses, their detection presents a significant analytical challenge, as standard mass spectrometry alone cannot distinguish them. nih.govillinois.edu Therefore, sensitive and reproducible analytical methods are mandatory to ensure the quality and intended structure of a synthetic peptide. researchgate.net

Chromatographic techniques are the cornerstone of stereochemical purity assessment. researchgate.netHigh-Performance Liquid Chromatography (HPLC) , particularly when using a chiral stationary phase (CSP) , is a powerful method for separating enantiomers and diastereomers. sigmaaldrich.compepdd.comunh.edu Depending on the peptide's properties, various HPLC modes such as reversed-phase (RP-HPLC), normal phase, or polar organic modes can be employed to achieve separation. nih.govpepdd.comunh.edu The choice of the specific CSP and mobile phase conditions is critical for successful resolution. sigmaaldrich.com

To overcome the limitations of mass spectrometry in distinguishing isomers, it is often coupled with a chromatographic separation step. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are widely used workflows. nih.govnih.gov In this approach, the peptide diastereomers are first separated by HPLC based on their different interactions with the stationary phase, and then detected and quantified by the mass spectrometer. nih.govmdpi.com To account for potential racemization during sample preparation (e.g., acid hydrolysis to break the peptide into individual amino acids), the hydrolysis can be performed in a deuterated acid. nih.gov This allows for the differentiation between D-amino acids originally present in the peptide and those formed during the analytical procedure. nih.gov

Another common strategy involves chemical derivatization. By reacting the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) , the L- and D-amino acids are converted into diastereomeric derivatives. biorxiv.orgacs.org These diastereomers have different physical properties and can be readily separated using standard, non-chiral RP-HPLC, and subsequently detected by UV or mass spectrometry. acs.orgcat-online.com More advanced techniques, such as Capillary Electrophoresis-Trapped Ion Mobility Spectrometry-Mass Spectrometry (CE-TIMS MS) , offer another dimension of separation based on the molecule's size, shape, and charge, providing a powerful tool for analyzing peptide stereochemistry, even at the single-cell level. researchgate.netacs.org

Table 2: Comparison of Analytical Methods for Stereochemical Purity Assessment

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase (CSP). | Direct analysis of the intact peptide or its constituent amino acids without derivatization. High resolving power. | Requires specialized and often expensive chiral columns. Method development can be complex. | sigmaaldrich.compepdd.comunh.edu |

| GC-MS after Derivatization | Peptide is hydrolyzed, amino acids are derivatized to be volatile, and then separated on a chiral GC column. | High sensitivity and resolution for all proteinogenic amino acids. | Requires hydrolysis and derivatization steps, which can introduce artifacts or racemization. | acs.orgcat-online.com |

| LC-MS with Derivatization (e.g., Marfey's Reagent) | Amino acids are reacted with a chiral agent (e.g., L-FDAA) to form diastereomers, which are then separated by standard LC and detected by MS. | Robust and reliable; uses standard (non-chiral) LC columns. High sensitivity with MS detection. | Requires complete hydrolysis and derivatization. The reagent itself can be an impurity source. | biorxiv.orgacs.org |

| LC-MS/MS with Isotope Labeling | Peptide is hydrolyzed in deuterated acid. The resulting amino acids are analyzed by LC-MS/MS to quantify original D-isomers versus those from racemization. | Corrects for racemization during sample preparation, leading to highly accurate quantification. | Requires access to deuterated reagents and sophisticated MS instrumentation. | nih.govnih.gov |

| CE-TIMS MS | Separates ions based on electrophoresis, followed by ion mobility (shape/size) and mass-to-charge ratio. | Provides multiple dimensions of separation, enabling analysis of complex mixtures and even single cells. | Highly specialized instrumentation; may not be widely available. | researchgate.netacs.org |

Methodological Challenges and Research Innovations Associated with Fmoc D Lys Otbu Hcl Utilization

Addressing Side Reactions and Impurity Formation in Peptide Synthesis with Fmoc-D-Lys-OtBu HCl

A primary concern during the basic conditions of Fmoc-group removal is aspartimide formation . This reaction is particularly prevalent when an aspartic acid residue is present in the peptide sequence. The backbone amide nitrogen attacks the side-chain ester, forming a succinimide (B58015) ring. This intermediate can then be opened by a nucleophile, such as piperidine (B6355638), leading to a mixture of α- and β-aspartyl peptides, and can also result in epimerization at the α-carbon. iris-biotech.demdpi.comacs.org While this compound itself is not an aspartic acid derivative, the principles of managing base-labile side reactions are broadly applicable. For instance, using sterically bulkier side-chain protecting groups for aspartate residues can mitigate this side reaction. iris-biotech.de

Another significant side reaction is the formation of diketopiperazines (DKP) . This intramolecular cyclization occurs between the N-terminal and the penultimate amino acid residues following the deprotection of the α-amino group of the second residue in the chain. sci-hub.seacs.org The reaction is especially rapid when proline or other N-methylated amino acids are at the C-terminus. sci-hub.se This leads to the cleavage of the dipeptide from the resin, terminating the chain prematurely and resulting in a major impurity. acs.org Research has shown that DKP formation can occur during the post-coupling hold time due to a self-deprotection mechanism of the Fmoc group, creating an unstable intermediate that is prone to cyclization. acs.org

Racemization , or epimerization, is a constant risk during the activation step of coupling. The base used during coupling can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity. mdpi.com The choice of coupling reagent, base, and solvent all play a role in the extent of racemization. mdpi.com

| Side Reaction | Causal Step in SPPS | Common Impurities | Mitigation Strategies |

| Aspartimide Formation | Base-mediated Fmoc deprotection | α- and β-aspartyl peptides, D- and L-isomers | Use of sterically hindered side-chain protecting groups (e.g., OMpe, OEpe) for Asp residues. mdpi.com |

| Diketopiperazine (DKP) Formation | Fmoc deprotection of the second amino acid | Cyclic dipeptides, truncated sequences | Use of specific coupling reagents (e.g., BOP), controlling temperature and piperidine concentration during deprotection. acs.org |

| Racemization | Amino acid activation/coupling | Diastereomeric peptides | Careful selection of coupling reagents and non-coordinating bases; optimizing reaction temperature and time. mdpi.com |

Strategies for Yield Enhancement and Purification of Peptides Containing this compound

Maximizing the yield of the desired peptide while ensuring its high purity are paramount objectives in SPPS. Several strategies have been developed to address these goals, from optimizing reaction conditions to employing advanced purification techniques.

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate coupling reactions and deprotection steps, often leading to improved yields and shorter synthesis times. nih.govnih.gov However, its effectiveness can be limited when dealing with particularly aggregation-prone sequences. nih.gov

Solvent Choice: The choice of solvent can significantly impact resin swelling and substrate solubility. Solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve coupling yields compared to standard dimethylformamide (DMF) by better solvating the peptide-resin matrix. nih.gov

Nanoparticle Amino Acids: A novel strategy involves using Fmoc-protected amino acids processed into nanoscale particles. These nanoparticles show high dispersibility in aqueous solutions, potentially overcoming the solubility issues of hydrophobic protecting groups and leading to higher yields, especially in greener synthesis protocols. nih.govunive.it

Purification Strategies: Following cleavage from the solid support and global deprotection, the crude peptide product is a mixture containing the target peptide along with various impurities from side reactions and incomplete steps.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for peptide purification. It separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide with very high purity. unil.chresearchgate.net

Solid-Phase Extraction (SPE): For less demanding purifications or as a pre-purification step, reversed-phase SPE offers a faster and more economical alternative to preparative HPLC. It can efficiently remove many common synthesis-related impurities. researchgate.net A mathematical model can even be used to predict the optimal elution conditions based on the retention time of the crude product in an analytical HPLC run, streamlining the purification process. researchgate.net

| Purification Technique | Principle | Advantages | Disadvantages |

| RP-HPLC | Separation based on hydrophobicity on a C18 or similar stationary phase. | High resolution, high purity achievable. unil.ch | Time-consuming, requires expensive equipment, large solvent consumption. |

| RP-SPE | Separation based on hydrophobicity, using cartridges with a similar stationary phase to HPLC. | Fast, economical, low solvent consumption, good for desalting and removing major impurities. researchgate.net | Lower resolution than HPLC, may not separate closely related impurities. researchgate.net |

Future Research Trajectories and Broader Impact of Fmoc D Lys Otbu Hcl in Chemical Research

Emerging Methodologies and Synthetic Paradigms

The utility of Fmoc-D-Lys-OtBu HCl extends beyond conventional peptide synthesis, positioning it as a key reagent in the development of next-generation synthetic strategies. The majority of synthetic peptides are now prepared by Fmoc solid-phase peptide synthesis (SPPS), which has become the method of choice in the field. researchgate.netresearchgate.net The success and widespread adoption of Fmoc chemistry are partly due to its compatibility with a wide range of modified peptides and its amenability to automation. nih.govresearchgate.net

Emerging research trajectories for this compound are focused on its incorporation into increasingly complex molecular architectures. These include:

Peptide-Based Biomaterials: The demand for peptide-based biomaterials is a rapidly growing field that stimulates further advancements in Fmoc SPPS. researchgate.net Fmoc-protected amino acids are fundamental to creating self-assembling structures, hydrogels, and other functional materials with applications in tissue engineering and regenerative medicine. mdpi.com

Complex Peptide Derivatives: The orthogonal nature of the Fmoc and OtBu protecting groups is critical for synthesizing peptides with intricate post-translational modifications. nih.gov This allows for the site-specific introduction of functionalities such as glycosylation or phosphorylation, which are crucial for mimicking natural proteins and studying their functions. nih.gov

Antibody-Drug Conjugates (ADCs): In the development of targeted therapeutics like ADCs, specific linkers are required to attach potent drugs to antibodies. acs.orgacs.org The lysine (B10760008) side chain is a common conjugation point, and protected derivatives like this compound are invaluable for constructing these complex drug-linker systems in a controlled, stepwise manner. acs.org

Click Chemistry and Bioorthogonal Reactions: The free epsilon-amino group of the lysine side chain, once deprotected, serves as a versatile handle for bioorthogonal reactions. This enables the precise attachment of reporter molecules, imaging agents, or other peptides after the main synthesis is complete, a key strategy in chemical biology.

The table below summarizes the key features of the Fmoc/tBu synthetic strategy, which underpins the utility of this compound in these emerging fields.

| Feature | Description | Relevance to Emerging Methodologies |

| Orthogonal Protection | The Nα-Fmoc group is removed by a base (e.g., piperidine), while the C-terminal OtBu group is removed by an acid (e.g., TFA). nih.govresearchgate.net | Allows for selective deprotection and modification at different sites on the peptide, crucial for creating complex conjugates and modified peptides. nih.govacs.org |

| Mild Deprotection Conditions | Fmoc group removal is achieved under mild basic conditions, preserving sensitive functional groups elsewhere in the peptide. nih.gov | Essential for synthesizing peptides with delicate modifications like phosphorylation or glycosylation. nih.gov |

| Automation Compatibility | The reaction cycles of Fmoc-SPPS are easily automated, allowing for the rapid and reliable synthesis of long or complex peptide sequences. nih.govresearchgate.net | Facilitates the high-throughput screening of peptide libraries and the production of biomaterials. nih.gov |

| Real-time Monitoring | The cleavage of the Fmoc group releases a chromophore (dibenzofulvene) that can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection step. nih.gov | Ensures high fidelity and yield during the synthesis of precision molecules required for advanced applications. |

Potential for Novel Structural Elucidations and Functional Investigations in Biological Systems

The incorporation of this compound into peptide sequences is a powerful tool for probing biological systems. The presence of the D-amino acid provides significant resistance to proteolysis, leading to peptides with longer biological half-lives. This stability is paramount for developing effective therapeutic agents and for conducting functional studies that require sustained biological activity. chemimpex.com

The potential applications in biological research are extensive:

Enzyme-Resistant Probes: Peptides containing D-lysine can be used as inhibitors or probes to study enzyme mechanisms without being degraded by the target proteases.

Targeted Drug Delivery: The lysine side chain can be functionalized with targeting ligands or therapeutic payloads. chemimpex.com Its unique structure facilitates the design of peptides that selectively bind to specific cells or tissues, a cornerstone of targeted therapy, particularly in oncology. chemimpex.com

Bioconjugation and Imaging: After deprotection, the lysine side chain is a primary site for attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. chemimpex.com This enables the creation of customized probes for cellular imaging, protein interaction studies, and diagnostic assays.

Membrane Protein Research: Modified peptides are used to solubilize and stabilize membrane proteins for structural studies, a critical challenge in structural biology. chemimpex.com The properties imparted by modified lysine residues can be instrumental in these efforts. chemimpex.com

The following table details the potential applications of peptides synthesized with this compound in biological investigations.

| Application Area | Specific Use | Advantage of Using this compound |

| Pharmacology | Development of peptide-based therapeutics with improved pharmacokinetic profiles. chemimpex.com | The D-amino acid structure enhances stability against enzymatic degradation, increasing the in vivo half-life. chemimpex.com |

| Cell Biology | Creation of probes to study protein-protein interactions and cellular pathways. | The lysine side chain provides a specific site for attaching labels (e.g., fluorophores, biotin) for detection and pull-down assays. chemimpex.com |

| Drug Delivery | Design of systems for targeted delivery of therapeutic agents to specific cells or tissues, such as cancer cells. chemimpex.com | Allows for the controlled incorporation of a versatile conjugation handle into the peptide backbone. chemimpex.com |

| Structural Biology | Aiding in the stabilization and crystallization of membrane proteins for structural analysis. chemimpex.com | The ability to introduce specific modifications can improve the solubility and handling of difficult proteins. chemimpex.com |

Contributions to the Advancement of Synthetic Organic Chemistry and Chemical Biology

The commercial availability of high-purity building blocks like this compound has been a significant driver of progress in both synthetic organic chemistry and chemical biology. researchgate.netresearchgate.net It has democratized the process of peptide synthesis, allowing researchers across disciplines to access complex peptides that were once the exclusive domain of specialized chemistry labs. researchgate.net

The contributions of this compound and the underlying Fmoc/tBu strategy are multifaceted:

Enhanced Accessibility: The robustness and reliability of Fmoc-SPPS have made peptide synthesis a standard technique in many laboratories, fueling research in medicinal chemistry, pharmacology, and materials science. researchgate.net

Foundation for Complex Synthesis: This building block is a component in the synthesis of larger, more complex molecules, including full proteins and protein domains. Its defined stereochemistry and orthogonal protection scheme are essential for maintaining chemical integrity throughout these lengthy synthetic campaigns.

Bridging Chemistry and Biology: The ability to create custom peptides with specific modifications has provided chemical biologists with powerful tools to dissect complex biological processes. Peptides synthesized using this compound can be designed to modulate enzyme activity, disrupt protein-protein interactions, or serve as biomarkers, directly linking synthetic capabilities to biological inquiry.

Innovation in Protecting Group Chemistry: The widespread success of the Fmoc/tBu strategy has spurred further research into new protecting groups and solid-phase synthesis techniques, continually expanding the toolkit available to synthetic chemists.

The table below highlights the broader contributions of this compound to the chemical sciences.

| Field | Contribution | Impact |

| Synthetic Organic Chemistry | Provides a reliable and versatile building block for multi-step solid-phase synthesis. | Simplifies the construction of complex organic molecules, enabling chemists to target more ambitious structures. |

| Chemical Biology | Enables the synthesis of customized peptide probes, inhibitors, and substrates to study biological systems. | Provides essential tools for elucidating molecular mechanisms of disease and discovering new therapeutic targets. |

| Medicinal Chemistry | Facilitates the development of peptide-based drugs with enhanced stability and targeted action. chemimpex.com | Expands the pipeline of potential therapeutics for a wide range of diseases, including diabetes and cancer. chemimpex.comnbinno.com |

| Materials Science | Serves as a key component for the bottom-up synthesis of functional biomaterials, such as self-assembling peptide hydrogels. researchgate.netmdpi.com | Opens new possibilities for creating advanced materials for drug delivery, tissue engineering, and diagnostics. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-D-Lys-OtBu HCl with high purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions, including temperature (0–25°C), stoichiometric ratios of Fmoc-protecting agents, and anhydrous solvents (e.g., DCM or DMF). Post-reaction, precipitation in cold ether is recommended to isolate the product. Purification via reverse-phase HPLC (≥98% purity) is essential, with mobile phases adjusted for solubility (e.g., 0.1% TFA in acetonitrile/water) .

Q. How can researchers optimize the solubility of this compound for peptide synthesis?

- Methodological Answer : Pre-dissolve the compound in DMF (25–50 mM) with brief sonication to ensure complete dissolution. For SPPS, maintain a concentration ≤0.1 M to prevent aggregation. If solubility issues persist, add 1–5% (v/v) HATU or DIPEA to enhance solvation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC : C18 column with UV detection at 265 nm (Fmoc absorbance).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+: ~538.6 g/mol).

- NMR : ¹H and ¹³C NMR in DMSO-d6 to verify stereochemistry and tert-butyl/Fmoc group integrity .

Q. What storage conditions prevent decomposition of this compound?

- Methodological Answer : Store lyophilized powder at –20°C under argon, with desiccant to avoid hydrolysis. For short-term use (≤1 month), –20°C is sufficient; for long-term stability (≥6 months), store at –80°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can chiral purity of this compound be maintained during prolonged SPPS?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IC column) to monitor enantiomeric excess (≥99%). During synthesis, minimize exposure to basic conditions (e.g., piperidine) beyond deprotection steps. Add 2% (v/v) 2-mercaptoethanol to scavenge radicals that induce racemization .

Q. What strategies resolve contradictions in stability data under acidic conditions?

- Methodological Answer : Stability varies with acid strength. For example, in 10% acetic acid, the tert-butyl ester remains intact for ≤24 hours at 25°C but hydrolyzes rapidly in 50% TFA. Use kinetic studies (NMR or LC-MS) to map decomposition pathways. Adjust cleavage protocols (e.g., 95:5 TFA/H2O for 2 hours) to balance efficiency and stability .

Q. How can researchers identify and mitigate byproducts from incomplete Fmoc-deprotection?

- Methodological Answer : Monitor deprotection via UV-Vis (loss of Fmoc absorbance at 301 nm). If residual Fmoc persists, increase piperidine concentration (20–30% in DMF) or reaction time (5–10 minutes). Use MS/MS to characterize byproducts (e.g., truncated peptides or tert-butyl adducts) and adjust coupling cycles accordingly .

Q. What experimental designs validate the compatibility of this compound with orthogonal protecting groups?

- Methodological Answer : Co-synthesize model peptides with Alloc, Trt, or Pbf-protected residues. Use Pd(PPh3)4 (for Alloc) or TFA/scavengers (for Trt) to test selective deprotection. Analyze via LC-MS to confirm no cross-reactivity. For quantitative data, perform kinetic assays comparing deprotection rates .

Q. How does this compound perform in branched or cyclic peptide synthesis compared to L-isomers?

- Methodological Answer : The D-configuration enhances resistance to proteolysis but may reduce binding affinity. Compare folding efficiency (via CD spectroscopy) and bioactivity (e.g., IC50 in enzyme assays) between D- and L-isoforms. Use molecular dynamics simulations to predict structural impacts of chirality on target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.